![molecular formula C41H46Cl2N2O4 B13813483 (2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” is a complex organic molecule that features a combination of indole structures and a perchlorate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole core, functionalization of the core with butyl and dimethyl groups, and the introduction of the chloropenta-2,4-dienylidene moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures.
Reduction: The chloropenta-2,4-dienylidene moiety can be reduced to form saturated derivatives.
Substitution: The butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific conditions used but can include various functionalized indole derivatives, saturated hydrocarbons, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, or as a probe in spectroscopic studies.
Biology
In biology, derivatives of this compound may be studied for their potential as fluorescent markers, enzyme inhibitors, or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as organic semiconductors, dyes, or sensors.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a fluorescent marker, it might interact with biological molecules through non-covalent interactions, while as a therapeutic agent, it might inhibit specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, such as tryptophan, serotonin, and indomethacin. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” lies in its specific combination of functional groups and the presence of the perchlorate counterion, which can impart unique chemical and physical properties.
Eigenschaften
Molekularformel |
C41H46Cl2N2O4 |
|---|---|
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate |
InChI |
InChI=1S/C41H46ClN2.ClHO4/c1-7-9-27-43-34-23-19-29-15-11-13-17-32(29)38(34)40(3,4)36(43)25-21-31(42)22-26-37-41(5,6)39-33-18-14-12-16-30(33)20-24-35(39)44(37)28-10-8-2;2-1(3,4)5/h11-26H,7-10,27-28H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VYFGXTBXTUVZSE-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C(\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)/Cl)(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C(C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)Cl)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


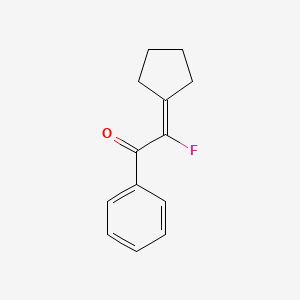
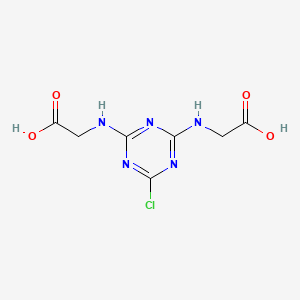

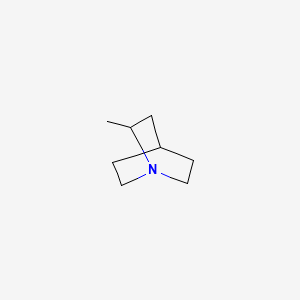
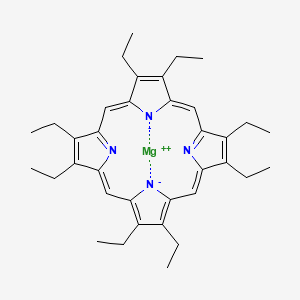

![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
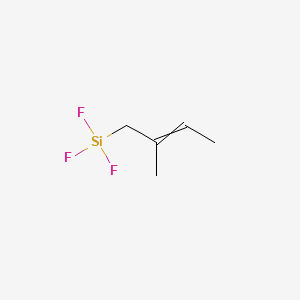
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)


![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
